3,4-Diamino-1-methylquinolin-2(1H)-one
Description
Properties
CAS No. |
921214-45-1 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3,4-diamino-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-13-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,11-12H2,1H3 |
InChI Key |
QMCXAQBMBLDKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Dihydroquinolinone Derivatives
Structural and Electronic Effects
- Amino vs. Hydroxyl Groups: Amino substituents (e.g., in 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one) enhance hydrogen-bonding capacity and solubility in polar solvents compared to hydroxyl groups, which may form intramolecular hydrogen bonds, reducing solubility .
- Methoxy Groups : The 6-methoxy analog demonstrates reduced reactivity due to electron-donating effects, which may lower binding affinity to certain enzymes .
Key Research Findings
Solubility Trends: The parent compound 3,4-Dihydroquinolin-2(1H)-one exhibits solubility up to 30 mg/mL in DMSO/DMF. Amino-substituted derivatives (e.g., 6-Amino-1-methyl) show improved aqueous solubility, whereas methoxy and hydroxyl analogs are less soluble .
Bioactivity Correlations: Amino groups at positions 5 or 6 enhance antimicrobial and enzyme-binding activities, while fluorine substitution improves pharmacokinetic profiles .
Synthetic Challenges : Low yields (e.g., 43.7% for Compound 27) are observed in derivatives with bulky side chains, emphasizing the need for optimized reaction conditions .
Q & A
Q. What synthetic strategies are commonly used to prepare 3,4-diamino-1-methylquinolin-2(1H)-one derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the introduction of amino groups via nitro reduction. For example:
- Nitro Reduction : Hydrogenation with a palladium-on-carbon (Pd/C) catalyst under H₂ atmosphere reduces nitro intermediates to amino derivatives (e.g., 72.9% yield for compound 24 in ethanol over 48 hours) .
- Cyclization : Cyclocondensation of precursors (e.g., substituted anilines with ketones) under acidic or basic conditions forms the quinolinone core .
- Functionalization : Alkylation or coupling reactions introduce substituents (e.g., using chloroiodopropane or thiophene carboximidamide derivatives) .
Key Considerations : Purification via column chromatography (e.g., Biotage flash chromatography) and characterization by NMR/MS are critical for confirming structural integrity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.28 ppm for methyl groups, δ 8.13 ppm for aromatic protons) and confirms substitution patterns .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., bond angles of 120° in the quinolinone ring) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .
Data Interpretation : Cross-validation with computational models (e.g., DFT) resolves ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can researchers design bioactivity studies to evaluate this compound derivatives against neurological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors implicated in neurological pathways (e.g., NMDA receptor GluN2b subunit or σ receptors) .
- Assay Design :
- In Vitro : Measure IC₅₀ values for enzyme inhibition (e.g., kinase assays) or receptor binding affinity via competitive displacement .
- In Vivo : Assess anticonvulsant/antidepressant effects in rodent models (e.g., forced swim test, maximal electroshock) .
- Mechanistic Studies : Use molecular docking or SPR (surface plasmon resonance) to map ligand-receptor interactions .
Q. What strategies resolve contradictions in reported biological activities of structurally similar quinolinone derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., compare 6-amino vs. 8-fluoro derivatives) to isolate activity drivers .
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines, and incubation times to minimize variability .
- Data Meta-Analysis : Use tools like Lipid Search or SPSS to statistically correlate structural features (e.g., logP, H-bond donors) with bioactivity trends .
Q. How can computational chemistry optimize the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADME Prediction : Use QSAR models to predict absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions) .
- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxymethyl at position 8) while maintaining target affinity .
- Toxicity Screening : Apply DEREK or ProTox-II to flag potential hepatotoxicity or mutagenicity early in development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
